tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate
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Overview
Description
®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate is a chemical compound with the molecular formula C9H20N2O3 It is a derivative of carbamate, featuring a tert-butyl group, an amino group, and a methoxy group attached to a propan-2-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method involves the reaction of ®-1-amino-3-methoxypropan-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of ®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactors also allows for the efficient scaling up of the production process while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The pathways involved in its mechanism of action often include modulation of enzymatic activity and alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-1-amino-3-methoxypropan-2-ylcarbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemical synthesis and biological studies.
Properties
Molecular Formula |
C9H20N2O3 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
RIQNSCBRYGWVTD-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN)COC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)COC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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